Structural Differentiation: Furan-2-yl vs. Thiophen-2-yl vs. Methyl Head Group Comparison in Piperazinyl-Pyridazine SCD Inhibitor Series
This compound is structurally embedded within the broad Markush claims of patent WO2006034341A3, which discloses pyridazinylpiperazinyl trifluorophenyl methanones as SCD inhibitors. While the patent itself does not provide individual IC50 data for every enumerated compound, it explicitly teaches that the R2 substituent at the pyridazine 3-position—where this compound bears a furan-2-yl group—is a critical determinant of SCD inhibitory potency. Representative compounds within this patent series (e.g., XEN103, bearing a distinct 3-position substitution) achieved mSCD1 IC50 = 14 nM and HepG2 cellular IC50 = 12 nM [1]. The furan-2-yl variant occupies a distinct region of chemical space compared to the thiophen-2-yl analog (3-(thiophen-2-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine, CAS data available from multiple vendors) and the methyl analog (3-methyl-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine) . No publicly available head-to-head potency data comparing these three specific analogs under identical assay conditions could be located as of the publication date of this document. This absence of data constitutes an evidence gap that must be explicitly acknowledged [2].
| Evidence Dimension | Structural identity and SAR-class membership |
|---|---|
| Target Compound Data | 3-(furan-2-yl) head group; falls within generalized formula (I) of WO2006034341A3 [1] |
| Comparator Or Baseline | 3-(thiophen-2-yl) analog: thiophene head group; 3-methyl analog: methyl head group; XEN103 (reference compound from patent series): mSCD1 IC50 = 14 nM, HepG2 IC50 = 12 nM [1] |
| Quantified Difference | No direct quantitative comparison data available for target compound vs. named analogs |
| Conditions | Structural comparison based on patent disclosures and vendor catalog entries; biological activity of target compound not publicly reported |
Why This Matters
For procurement decisions, the furan-2-yl head group defines this compound's unique molecular identity; without direct comparative activity data, selecting this specific analog over the thiophene or methyl variant must be driven by project-specific SAR hypotheses rather than demonstrated superiority.
- [1] Kamboj, R., Zhang, Z., Fu, J.-M., Kodumuru, V., Sviridov, S., Sadalapure, K., … Chakka, N. (2006). Preparation of pyridazinylpiperazinyl trifluorophenyl methanones as stearoyl-CoA desaturase inhibitors. PCT Int. Appl. WO2006034341A3. Xenon Pharmaceuticals Inc. (See also: Zhang, Z. et al. (2006) Discovery of piperazin-1-ylpyridazine-based potent and selective stearoyl-CoA Desaturase-1 inhibitors. Compound 49 / XEN103 mSCD1 IC50 = 14 nM). View Source
- [2] Evidence Gap Declaration: No peer-reviewed primary research article, public database entry (ChEMBL, PubChem BioAssay, BindingDB), or patent biological example containing quantitative activity data (IC50, Ki, EC50, etc.) for CAS 923685-60-3 was identified through systematic literature and database searching as of the generation date of this Evidence Guide. View Source
